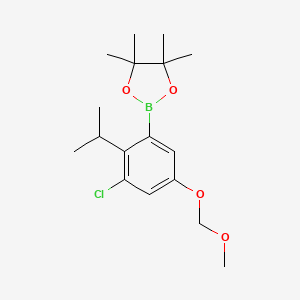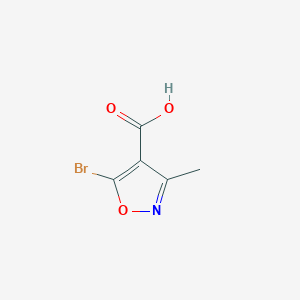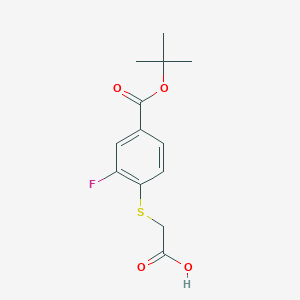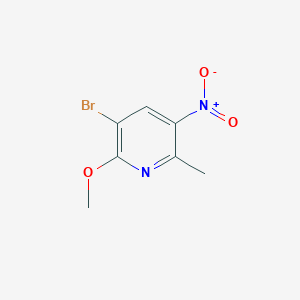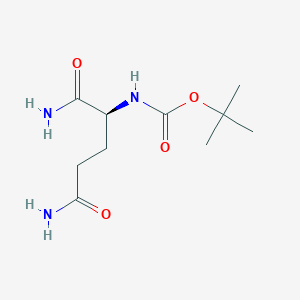
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, two amino groups, and a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of (S)-tert-butyl 2-aminopentanoate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- (S)-tert-Butyl 2-aminopentanoate
Uniqueness
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the amino and carbamate groups enable versatile reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H19N3O4 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(16)13-6(8(12)15)4-5-7(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H2,12,15)(H,13,16)/t6-/m0/s1 |
InChI-Schlüssel |
PBSXSUBRKKDHPQ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


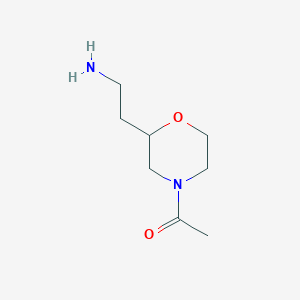
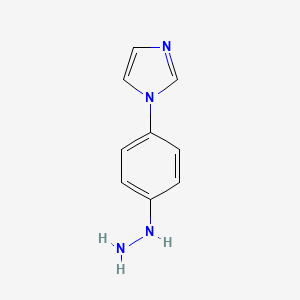
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
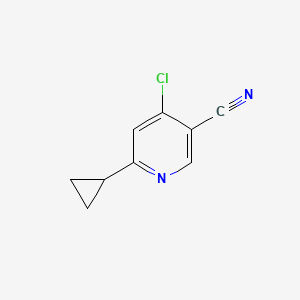
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)



